molecular formula C22H26N2O2 B2762026 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946269-50-7

2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2762026
CAS RN: 946269-50-7
M. Wt: 350.462
InChI Key: CVUYETJBLKRQCE-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Oxidation Catalyst in Cellulose Chemistry

TEMPO is a stable nitroxyl radical that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. In cellulose chemistry, it plays a crucial role in the oxidation of wood-derived cellulose fibers. By introducing carboxyl groups, TEMPO-treated cellulose can be efficiently disintegrated into individual cellulose nanofibers, known as TOCNFs (TEMPO-oxidized cellulose nanofibers). These TOCNFs exhibit remarkable mechanical properties and have applications in materials science and nanotechnology .

Anti-HIV-1 Potential

While not directly related to TEMPO, it’s worth noting that indole derivatives have biological potential. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity. Although this specific compound wasn’t studied, the broader class of indole derivatives remains an area of interest in drug discovery .

Intermediate for Indigo Dye Synthesis

TEMPO serves as a critical alkaline heterocyclic intermediate in the synthesis of indigo dyes. These dyes are widely used in textiles and other coloration applications. The compound’s stability and reactivity make it valuable for creating various light-sensitive dyes .

Biomedical Applications

TEMPO’s stable nitroxyl radical structure has led to its exploration in biomedical research. While specific applications are diverse, its potential includes drug delivery systems, antioxidant therapies, and controlled radical polymerization. Researchers continue to investigate its bioactivity and safety profiles .

Polymer Science and Radical Polymerization

In polymer chemistry, TEMPO acts as a free radical scavenger, inhibiting unwanted side reactions during polymerization. It contributes to the controlled growth of polymer chains, leading to well-defined structures. Its use in reversible-deactivation radical polymerization (RDRP) techniques enhances polymer synthesis .

Organic Synthesis and Oxidation Reactions

Beyond cellulose and polymer applications, TEMPO finds use in various organic transformations. It selectively converts alcohols to aldehydes or ketones, making it valuable for synthetic chemistry. The TEMPO/NaClO/NaBr system, which cyclically regenerates the active oxidant, exemplifies its efficiency in alcohol oxidation reactions .

properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-5-10-24-19-8-7-18(13-17(19)6-9-20(24)25)23-22(26)21-15(3)11-14(2)12-16(21)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYETJBLKRQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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